3-Tert-butyl-1-cyclohexyl-1-[6-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]urea
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Overview
Description
3-Tert-butyl-1-cyclohexyl-1-[6-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]urea is a complex organic compound that features a urea functional group, a cyclohexyl ring, and a piperidine ring with multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-1-cyclohexyl-1-[6-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]urea can be approached through a multi-step process:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by using a Mannich reaction involving formaldehyde, ammonia, and acetone.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or potassium permanganate.
Cyclohexyl Ring Formation: The cyclohexyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Urea Formation: The urea functional group can be introduced by reacting an amine with an isocyanate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups or to convert the urea group to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide, potassium permanganate, or osmium tetroxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as thionyl chloride for halogenation or alkyl halides for alkylation.
Major Products
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of amines or deoxygenated compounds.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations.
Biology
The compound’s structure suggests potential biological activity, possibly as an enzyme inhibitor or receptor ligand due to the presence of the piperidine ring and hydroxyl groups.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
In material science, the compound could be used in the development of polymers or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The hydroxyl groups could form hydrogen bonds with amino acid residues, while the urea group could interact with the enzyme’s catalytic site.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-3-(3,4,5-trihydroxyphenyl)urea: Similar structure but with a phenyl ring instead of a piperidine ring.
3-Tert-butyl-1-cyclohexylurea: Lacks the piperidine ring and hydroxyl groups.
N-(6-Hydroxyhexyl)-N’-cyclohexylurea: Similar but with fewer hydroxyl groups and no piperidine ring.
Uniqueness
The unique combination of a cyclohexyl ring, a piperidine ring with multiple hydroxyl groups, and a urea functional group makes 3-Tert-butyl-1-cyclohexyl-1-[6-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]urea distinct. This structure provides multiple sites for chemical modification and potential biological activity.
Properties
Molecular Formula |
C23H45N3O5 |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
3-tert-butyl-1-cyclohexyl-1-[6-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]urea |
InChI |
InChI=1S/C23H45N3O5/c1-23(2,3)24-22(31)26(17-11-7-6-8-12-17)14-10-5-4-9-13-25-15-19(28)21(30)20(29)18(25)16-27/h17-21,27-30H,4-16H2,1-3H3,(H,24,31) |
InChI Key |
GFBNIASMQRMEDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)N(CCCCCCN1CC(C(C(C1CO)O)O)O)C2CCCCC2 |
Origin of Product |
United States |
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